

H-Arg-Lys-OH TFA chemical properties and structure

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Compound of Interest

Compound Name: H-Arg-Lys-OH TFA

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H-Arg-Lys-OH TFA: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, structure, and relevant experimental methodologies for the dipeptide **H-Arg-Lys-OH TFA** (Arginyl-lysine trifluoroacetate). This document is intended to be a valuable resource for researchers and professionals involved in peptide chemistry, drug development, and biomedical research.

Chemical Properties and Structure

H-Arg-Lys-OH TFA is a salt form of the dipeptide consisting of L-arginine and L-lysine.^{[1][2]} The trifluoroacetate (TFA) counterion is commonly introduced during the purification process, particularly with reversed-phase high-performance liquid chromatography (RP-HPLC).^{[3][4]}

Structure

The chemical structure of the H-Arg-Lys-OH dipeptide is characterized by a peptide bond between the carboxylic acid group of arginine and the alpha-amino group of lysine. Both amino acids are in their L-configuration.

Canonical SMILES: NCCCC--INVALID-LINK--NC(--INVALID-LINK--N)=O.O=C(O)C(F)(F)F^[2]

Physicochemical Properties

A summary of the key physicochemical properties of H-Arg-Lys-OH and its TFA salt is presented in the table below.

| Property | Value | Source |
|--------------------|--|---------------------|
| Molecular Formula | C14H27F3N6O5 | [2] |
| Molecular Weight | 416.4 g/mol | [2] |
| Solubility | Highly soluble in water (250 mg/mL, 600.38 mM) | [2] |
| Appearance | White to off-white solid | [5] |
| Storage Conditions | Store at -20°C | [2] |

Estimated Acid-Base Properties:

While experimentally determined pKa values for the dipeptide are not readily available, they can be estimated based on the known pKa values of the constituent amino acids, arginine and lysine. The isoelectric point (pI) of the dipeptide will be high due to the presence of two basic side chains.

- α -Carboxyl group (C-terminus of Lysine): ~2.2
- α -Amino group (N-terminus of Arginine): ~9.0
- Lysine side chain (ϵ -amino group): ~10.5
- Arginine side chain (guanidinium group): ~12.5

The isoelectric point (pI) is estimated to be in the highly basic range, likely around 11.0, calculated as the average of the pKa values of the two most basic groups (the lysine and arginine side chains).

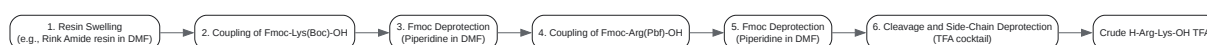
Experimental Protocols

This section outlines representative experimental protocols for the synthesis, purification, and analysis of **H-Arg-Lys-OH TFA**.

Synthesis by Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis is the standard method for producing peptides of a defined sequence. The following is a generalized workflow for the synthesis of H-Arg-Lys-OH.

Workflow for Solid-Phase Synthesis of H-Arg-Lys-OH



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Solid-Phase Peptide Synthesis Workflow

Methodology:

- **Resin Preparation:** A suitable solid support, such as a Rink Amide resin, is swelled in a solvent like dimethylformamide (DMF).
- **First Amino Acid Coupling:** The C-terminal amino acid, Fmoc-Lys(Boc)-OH, is activated (e.g., with HBTU/DIPEA) and coupled to the resin.
- **Fmoc Deprotection:** The Fmoc protecting group on the α -amino group of lysine is removed using a solution of piperidine in DMF.
- **Second Amino Acid Coupling:** The next amino acid, Fmoc-Arg(Pbf)-OH, is activated and coupled to the deprotected N-terminus of the resin-bound lysine.
- **Final Fmoc Deprotection:** The Fmoc group on the N-terminal arginine is removed.
- **Cleavage and Deprotection:** The peptide is cleaved from the resin, and the side-chain protecting groups (Boc on lysine and Pbf on arginine) are simultaneously removed using a cleavage cocktail, typically containing a high concentration of trifluoroacetic acid (TFA), water, and a scavenger such as triisopropylsilane (TIS).^[6] This step results in the crude peptide as its TFA salt.

Purification by Reversed-Phase HPLC

The crude peptide is purified using reversed-phase high-performance liquid chromatography (RP-HPLC).

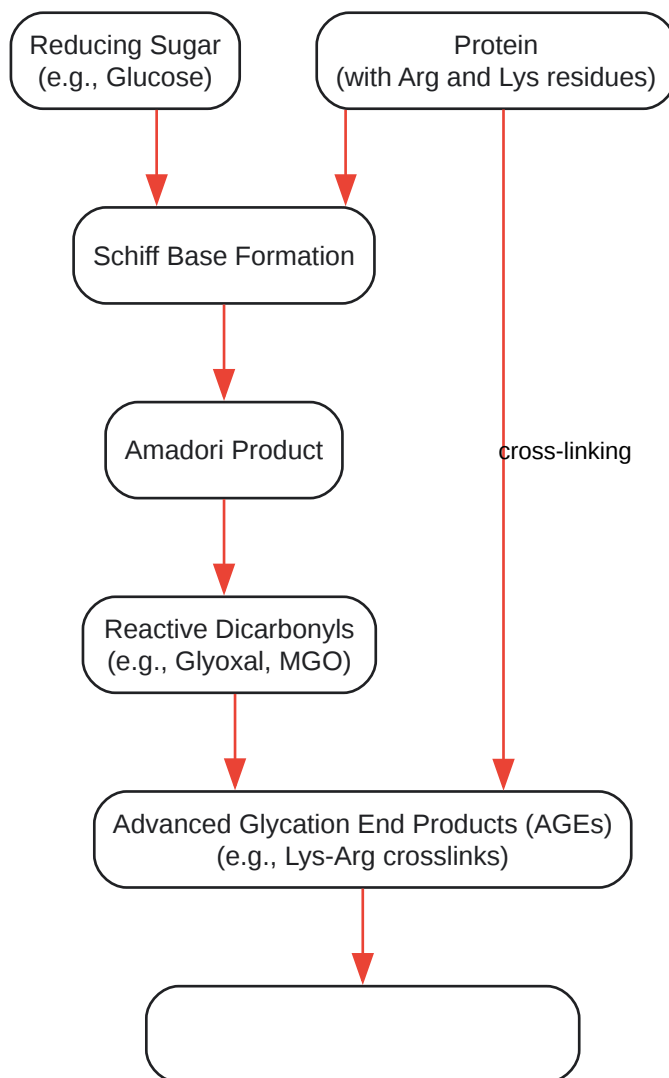
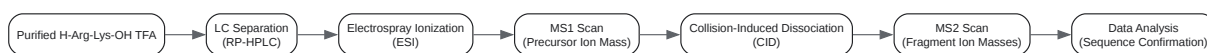
Methodology:

- Column: A C18 stationary phase column is commonly used.^{[3][4]}
- Mobile Phase A: 0.1% TFA in water.^{[3][4]}
- Mobile Phase B: 0.1% TFA in acetonitrile.^{[3][4]}
- Procedure:
 - The crude peptide is dissolved in Mobile Phase A.
 - The solution is injected onto the equilibrated HPLC column.
 - A gradient of increasing Mobile Phase B is applied to elute the peptide. The hydrophobicities of the peptide and any impurities will determine their retention times.
 - Fractions containing the purified peptide are collected based on the UV absorbance profile (typically at 214 nm and 280 nm).
 - The collected fractions are pooled and lyophilized to yield the pure H-Arg-Lys-OH as its TFA salt.

Analysis by Mass Spectrometry

The identity and purity of the final product are confirmed by mass spectrometry.

Workflow for LC-MS/MS Analysis



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